Ciproxifan Ciproxifan Ciproxifan(FUB-359) is a highly potent and selective histamin H3-receptor antagonist with IC50 of 9.2 nM, with low apparent affinity at other receptor subtypes.IC50 value: 9.2 nM(Ki)Target: H3 receptorIn vitro, Ciproxifan behaved as a competitive antagonist at the H3 autoreceptor controlling 3H histamine release from synaptosomes and displayed similar Ki values (0.5-1.9 nM) at the H3 receptor controlling the electrically-induced contraction of guinea pig ileum or at the brain H3 receptor labeled with 125I-iodoproxyfan. This appears to be an orally bioavailable, extremely selective and potent H3-receptor antagonist whose vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders.
Brand Name: Vulcanchem
CAS No.: 184025-18-1
VCID: VC0003619
InChI: InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
SMILES: C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

Ciproxifan

CAS No.: 184025-18-1

Inhibitors

VCID: VC0003619

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

Ciproxifan - 184025-18-1

CAS No. 184025-18-1
Product Name Ciproxifan
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Standard InChI InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
Standard InChIKey ACQBHJXEAYTHCY-UHFFFAOYSA-N
SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Description Ciproxifan(FUB-359) is a highly potent and selective histamin H3-receptor antagonist with IC50 of 9.2 nM, with low apparent affinity at other receptor subtypes.IC50 value: 9.2 nM(Ki)Target: H3 receptorIn vitro, Ciproxifan behaved as a competitive antagonist at the H3 autoreceptor controlling 3H histamine release from synaptosomes and displayed similar Ki values (0.5-1.9 nM) at the H3 receptor controlling the electrically-induced contraction of guinea pig ileum or at the brain H3 receptor labeled with 125I-iodoproxyfan. This appears to be an orally bioavailable, extremely selective and potent H3-receptor antagonist whose vigilance- and attention-promoting effects are promising for therapeutic applications in aging disorders.
Synonyms ciproxifan
cyclopropyl-(4-(3-1H-imidazol-4-yl)propyloxyphenyl)ketone
FUB 359
FUB-359
SC 359
Reference [1]. Motawaj M, Arrang JM.
Ciproxifan, a histamine H?-receptor antagonist?/?inverse agonist, modulates methamphetamine-induced sensitization in mice.
Eur J Neurosci. 2011 Apr;33(7):1197-204. doi: 10.1111/j.1460-9568.2011.07618.x.

[2]. Bardgett ME, et al.
Ciproxifan, an H3 receptor antagonist, alleviates hyperactivity and cognitive deficits in the APP Tg2576 mouse model of Alzheimer/'s disease.
Neurobiol Learn Mem. 2011 Jan;95(1):64-72.

[3]. Bardgett ME, et al.
The H3 antagonist, ciproxifan, alleviates the memory impairment but enhances the motor effects of MK-801 (dizocilpine) in rats.
Neuropharmacology. 2010 Nov;59(6):492-502.

[4]. Day M, et al.
Differential effects of ciproxifan and nicotine on impulsivity and attention measures in the 5-choice serial reaction time test.
Biochem Pharmacol. 2007 Apr 15;73(8):1123-34.

[5]. Pillot C, et al.
Ciproxifan, a histamine H3-receptor antagonist/inverse agonist, modulates the effects of methamphetamine on neuropeptide mRNA expression in rat striatum.
Eur J Neurosci. 2003 Jan;17(2):307-14.
PubChem Compound 6422124
Last Modified Nov 11 2021
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